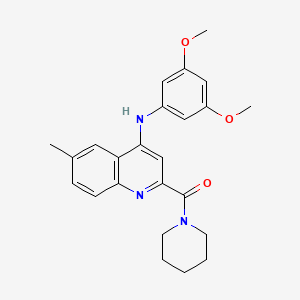
(4-((3,5-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone, commonly known as DMQM, is a synthetic compound that belongs to the class of quinoline-based drugs. DMQM has gained significant attention in the scientific community due to its potential applications in the field of neuroscience, specifically in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound of interest is part of a class of chemicals involved in various synthetic and characterization processes in scientific research. A related compound, synthesized in a two-step procedure, demonstrated potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, showcasing the therapeutic potential of this chemical class (Bonilla-Castañeda et al., 2022). This highlights the broader applications of such compounds in the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Synthesized derivatives including the piperidinyl moiety have shown promising antimicrobial activity. For example, a novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibited significant activity against various pathogenic bacterial and fungal strains, indicating the potential for these compounds to serve as leads in the development of new antimicrobial and antifungal agents (Zaki et al., 2019).
Antioxidant Properties
The compound and its related derivatives have been investigated for their antioxidant properties. Research into similar compounds has demonstrated significant scavenging capacity against radicals such as DPPH and Nitric oxide (NO), showcasing the antioxidant potential of this class of chemicals. This is crucial for understanding the role of these compounds in mitigating oxidative stress-related diseases (Al-azawi, 2016).
Anticonvulsant Activity
Research has also focused on the development of new anticonvulsants, with N-substituted 1,2,3,4-tetrahydroisoquinolines showing high activity against audiogenic seizures in mice. This suggests the potential application of such compounds in the treatment of epilepsy and other seizure-related disorders (Gitto et al., 2006).
In Vitro Antimicrobial Activity
Moreover, oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have exhibited in vitro antibacterial and antifungal activities, further supporting the antimicrobial potential of compounds within this chemical class (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
[4-(3,5-dimethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-7-8-21-20(11-16)22(25-17-12-18(29-2)14-19(13-17)30-3)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKBVKCJLTVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)

![Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2)](/img/structure/B2886298.png)
![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)
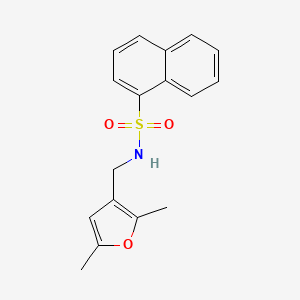
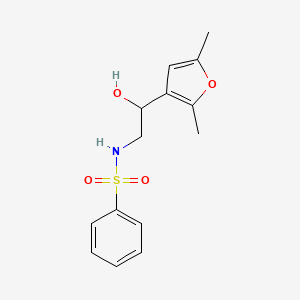
![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)

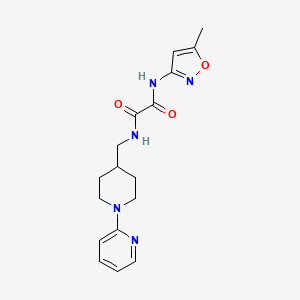
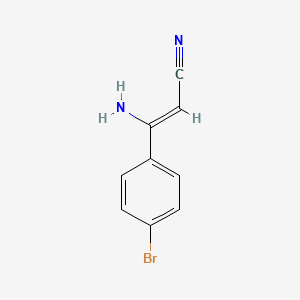

![1-(1,3-benzodioxol-5-yl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2886312.png)
![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)